2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride
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Overview
Description
2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2.ClH and a molecular weight of 205.68 g/mol . It is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Azaspiro[3The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurology.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Boc-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid: This compound has a similar spirocyclic structure but includes an oxygen atom within the ring system.
2-(5-Azaspiro[3.4]octan-8-yl)acetic acid: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an acetic acid moiety and a hydrochloride salt. This combination of features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5-azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)6-7-2-5-10-9(7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPCZIXVNDOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CCN2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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